A Technical Guide to 2-Methyl-2-(4-nitrophenoxy)propanoyl Chloride: Synthesis, Properties, and Applications
A Technical Guide to 2-Methyl-2-(4-nitrophenoxy)propanoyl Chloride: Synthesis, Properties, and Applications
Introduction
2-Methyl-2-(4-nitrophenoxy)propanoyl chloride stands as a highly reactive chemical intermediate of significant interest to professionals in medicinal chemistry and drug development. It serves as the activated acyl chloride derivative of 2-methyl-2-(4-nitrophenoxy)propanoic acid. The core structure of this molecule is closely related to the "fibrate" class of drugs, which are well-established therapeutic agents for treating dyslipidemia[1][2]. The parent carboxylic acid is a bioisostere of clofibric acid, where a nitro group replaces the typical chlorine atom, presenting unique electronic and steric properties for investigation[2].
This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride, designed for researchers and scientists. We will delve into its chemical identity, a detailed, field-proven two-stage synthesis protocol, its characteristic reactivity, and essential handling procedures. The causality behind experimental choices is emphasized throughout to provide a deeper understanding beyond simple procedural steps.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of any chemical workflow. The key identifiers and properties of the title compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride | N/A |
| CAS Number | 4878-29-9 | [3] |
| Molecular Formula | C₁₀H₁₀ClNO₄ | [3][4][5] |
| Molecular Weight | 243.64 g/mol | [3] |
| InChIKey | FEQKLTOBQAFPHM-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C(=O)Cl)OC1=CC=C([O-])C=C1 | Derived from[6] |
Recommended Synthesis Pathway
The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is most logically and efficiently achieved in a two-stage process. First, the stable carboxylic acid precursor is synthesized, which is then activated to the highly reactive acyl chloride in the second stage. This approach ensures that the moisture-sensitive final product is generated immediately prior to its intended use, maximizing its reactivity and minimizing degradation.
Caption: Overall two-stage synthesis workflow.
Stage 1: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid
This stage involves a Williamson ether synthesis to form the phenoxy-ester intermediate, followed by saponification (ester hydrolysis) to yield the desired carboxylic acid precursor. This method has been demonstrated to be effective for this class of compounds[1][2].
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 equiv), potassium carbonate (2.0 equiv), and acetonitrile as the solvent.
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Scientist's Insight: Potassium carbonate is a crucial yet mild base. Its function is to deprotonate the acidic phenol, forming the more nucleophilic phenoxide ion required for the subsequent Sₙ2 reaction. Acetonitrile is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the nucleophile.
-
-
Ether Formation: Add ethyl 2-bromo-2-methylpropionate (1.5 equiv) dropwise to the stirring mixture[1]. Heat the reaction mixture to reflux for approximately 8 hours[1][2].
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Scientist's Insight: Using a slight excess of the alkyl bromide ensures the complete consumption of the starting phenol. The reflux condition provides the necessary activation energy for the Sₙ2 displacement of the bromide by the phenoxide.
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-
Workup and Isolation of Ester: After cooling, pour the reaction mixture into cold water. The organic ester product will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.
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Hydrolysis: Dissolve the crude ester in a 3:2:1 mixture of THF/Methanol/Water. Add lithium hydroxide (LiOH, 5.0 equiv) and stir at room temperature for 3 hours[1][2].
-
Scientist's Insight: LiOH is a strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt. The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.
-
-
Acidification and Final Product Isolation: Acidify the mixture by adding 10% aqueous HCl until the pH is acidic, which protonates the carboxylate salt, causing the carboxylic acid product to precipitate. Remove the organic solvents in vacuo. Extract the remaining aqueous solution with dichloromethane, dry the organic layer with Na₂SO₄, filter, and concentrate to yield the final product, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, as a solid[1][2].
Stage 2: Formation of 2-Methyl-2-(4-nitrophenoxy)propanoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The use of thionyl chloride (SOCl₂) is the industry-standard method due to its efficiency and the nature of its byproducts.
Causality of Reagent Choice: Thionyl chloride is highly effective because it converts the hydroxyl group of the carboxylic acid into an excellent leaving group (an acyl chlorosulfite intermediate). The subsequent nucleophilic attack by a chloride ion proceeds smoothly, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture. This irreversible evolution of gas drives the reaction to completion in accordance with Le Châtelier's principle, resulting in high yields of the desired acyl chloride[7][8].
Caption: Reaction mechanism for converting a carboxylic acid to an acyl chloride.
Experimental Protocol:
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Reaction Setup: In a fume hood, equip a flame-dried, two-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Scientist's Insight: This reaction is extremely sensitive to moisture, as water will readily hydrolyze both the thionyl chloride reagent and the acyl chloride product[8]. All glassware must be scrupulously dried, and the reaction must be protected from atmospheric moisture.
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-
Reagent Addition: Suspend or dissolve the 2-Methyl-2-(4-nitrophenoxy)propanoic acid (1.0 equiv) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or toluene. Add thionyl chloride (SOCl₂, ~1.5-2.0 equiv) dropwise at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux until the evolution of gas (SO₂ and HCl) ceases.
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Scientist's Insight: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction, particularly for less reactive carboxylic acids[8]. The DMF forms a Vilsmeier-type intermediate which is a more potent chlorinating agent.
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-
Isolation: Once the reaction is complete, the solvent and excess thionyl chloride can be removed by distillation or carefully under reduced pressure (in vacuo). The resulting crude 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is often used immediately without further purification.
Chemical Reactivity and Applications
The primary utility of 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride lies in the high reactivity of the acyl chloride functional group. It is a powerful electrophile, susceptible to nucleophilic acyl substitution . This allows for the covalent attachment of the 2-methyl-2-(4-nitrophenoxy)propanoyl moiety to a wide range of molecules.
Caption: General reactivity of the acyl chloride with nucleophiles.
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Reaction with Alcohols: Forms esters.
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Reaction with Amines: Forms amides. This is particularly relevant for coupling to peptides or amine-containing drug scaffolds.
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Reaction with Water: Hydrolyzes back to the parent carboxylic acid. This is an undesirable side reaction.
Given the biological activity of the parent fibrate structure, this acyl chloride is an ideal reagent for creating prodrugs, bioconjugates, or novel derivatives for structure-activity relationship (SAR) studies in drug discovery programs targeting metabolic disorders.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical signatures.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch for the acyl chloride at a high wavenumber, typically ~1800 cm⁻¹ . Absence of the broad O-H stretch from the carboxylic acid precursor (~2500-3300 cm⁻¹). |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on the nitrophenyl ring (likely two doublets in the downfield region), and two singlets for the two equivalent methyl groups. |
| ¹³C NMR Spectroscopy | A signal for the highly deshielded carbonyl carbon of the acyl chloride (~170-175 ppm ). Signals for the quaternary carbon, methyl carbons, and aromatic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated exact mass (243.0298 for C₁₀H₁₀³⁵ClNO₄[3]). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Safety, Handling, and Storage
CAUTION: 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride is a reactive and potentially hazardous chemical. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.
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Safety: Assumed to be corrosive and a lachrymator (causes tearing). Contact with skin and eyes should be avoided. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
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Handling: Due to its high sensitivity to moisture, it must be handled under anhydrous conditions. Use dry solvents and glassware, and preferably operate under an inert atmosphere (e.g., nitrogen or argon).
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Storage: Store in a tightly sealed container in a cool, dry place, preferably within a desiccator to protect from atmospheric moisture. For long-term storage, sealing the container under an inert atmosphere is recommended.
References
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PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from PrepChem.com. [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]
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OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂) | Mechanism + Traps. [Link]
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Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2261. [Link]
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Chemspace. (n.d.). 2-methyl-2-[4-(propan-2-yl)phenoxy]propanoyl chloride. [Link]
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Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2261. Published 2008 Sep 24. [Link]
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Organic Syntheses. (n.d.). p-PROPIOPHENOL. [Link]
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Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl propanoates. 29(4), 352-356. [Link]
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